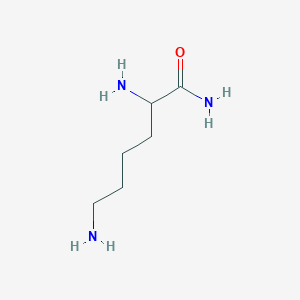

2,6-Diaminohexanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-diaminohexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXLAGBDJVHRQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide on the Chemical Properties of 2,6-Diaminohexanamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 2,6-diaminohexanamide derivatives. The information is curated for professionals in the fields of chemical research, pharmacology, and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Core Chemical Properties

This compound, also known as L-lysinamide, is a derivative of the essential amino acid L-lysine, featuring a primary amide at the C-1 carboxyl position. Its derivatives, substituted at the α- and ε-amino groups, exhibit a wide range of chemical and physical properties that are of significant interest in medicinal chemistry. These properties are heavily influenced by the nature of the substituents.

Physicochemical Data of Selected Derivatives

The following tables summarize key physicochemical data for this compound and some of its N-acetylated derivatives. This data is crucial for understanding the behavior of these compounds in biological systems and for the design of new molecular entities.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated XLogP3 |

| This compound | (2S)-2,6-Diaminohexanamide | C₆H₁₅N₃O | 145.20 | Not Available | -2.3 |

| N(α)-Acetyl-L-lysinamide | (2S)-2-Acetamido-6-aminohexanamide | C₈H₁₇N₃O₂ | 187.24 | Not Available | -1.9 |

| N(ε)-Acetyl-L-lysinamide | (2S)-2-Amino-6-acetamidohexanamide | C₈H₁₇N₃O₂ | 187.24 | 250[1][2] | -2.8[1] |

Data compiled from various sources. Note that experimental data for the unsubstituted and N(α)-acetylated lysinamide is limited in the public domain.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the advancement of research. Below are representative methodologies for the synthesis of N-acylated this compound derivatives.

General Procedure for N-Acylation of L-Lysine

A common method for the acylation of the amino groups of lysine involves the use of an acyl chloride or an activated ester in the presence of a base. The selective acylation of the α- or ε-amino group often requires protecting group strategies.

Example: Synthesis of N(ε)-Acetyl-L-lysine

-

Protection of the α-amino group: The α-amino group of L-lysine is first protected, for instance, as a benzyloxycarbonyl (Cbz) derivative.

-

Acetylation of the ε-amino group: The protected lysine is then treated with acetic anhydride in a suitable solvent, such as dimethylformamide (DMF), in the presence of a base like triethylamine (TEA) to facilitate the acetylation of the ε-amino group.

-

Deprotection: The Cbz protecting group is subsequently removed via catalytic hydrogenation to yield N(ε)-acetyl-L-lysine.[2]

To obtain the corresponding amide, the carboxyl group of the N-acylated lysine can be activated and reacted with ammonia or an appropriate amine.

Amide Formation via Carbodiimide Coupling

A widely used method for the formation of the C-1 amide is through a carbodiimide-mediated coupling reaction.

-

Activation of the Carboxylic Acid: The N-protected lysine derivative is dissolved in an aprotic solvent like dichloromethane (DCM) or DMF. A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is added, along with an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), to form an activated ester in situ.

-

Reaction with Amine: The desired amine (or ammonia for the primary amide) is then added to the reaction mixture.

-

Work-up and Purification: The reaction is typically stirred at room temperature until completion. The urea byproduct is filtered off, and the desired amide is purified using standard techniques such as extraction and chromatography.

Biological Significance and Signaling Pathways

Derivatives of this compound are of particular interest due to their potential to interact with enzymes that recognize lysine residues. A prominent example is their role as inhibitors of histone deacetylases (HDACs).

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[3][4] Aberrant HDAC activity is implicated in various diseases, including cancer, making HDAC inhibitors a promising class of therapeutic agents.[3][5]

Many HDAC inhibitors are designed to mimic the structure of acetylated lysine. They typically feature a zinc-binding group that coordinates with the zinc ion in the active site of the enzyme, a linker region, and a cap group that interacts with the surface of the enzyme. N-substituted this compound derivatives can be designed to fit this pharmacophore model.

Below is a diagram illustrating the role of HDACs in chromatin remodeling and gene expression, and the mechanism of their inhibition.

This diagram illustrates how Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs) regulate chromatin structure and gene expression. HDAC inhibitors, which can include this compound derivatives, block the deacetylation process, leading to an accumulation of acetylated histones, a more open chromatin structure, and the potential for re-expression of silenced genes.

Conclusion

This compound derivatives represent a versatile class of compounds with significant potential in drug discovery, particularly as enzyme inhibitors. Their chemical properties can be finely tuned through substitution at the amino groups, allowing for the optimization of their biological activity. The provided data and protocols serve as a foundational resource for researchers working to design and synthesize novel derivatives with enhanced therapeutic profiles. Further investigation into the structure-activity relationships of these compounds is warranted to fully explore their potential in various disease contexts.

References

2,6-Diaminohexanamide: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminohexanamide, a derivative of the essential amino acid L-lysine, is emerging as a promising bifunctional building block in organic synthesis. Its structure, featuring a primary amide and two primary amine groups, offers a unique combination of reactivity and chirality, making it a valuable precursor for a diverse range of molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in polymer chemistry, peptidomimetics, and drug discovery.

The presence of two distinct types of nucleophilic functional groups—the α- and ε-amino groups—allows for selective modifications, leading to the construction of complex molecules with tailored properties. The inherent chirality of the molecule, derived from its L-lysine precursor, is of particular interest in the development of stereospecific catalysts, polymers, and therapeutic agents.

Synthesis and Properties of this compound

The synthesis of this compound can be achieved through the amidation of the carboxylic acid functionality of a suitably protected L-lysine derivative, followed by deprotection. A common strategy involves the use of standard peptide coupling reagents to form the amide, followed by the removal of protecting groups from the amino functionalities.

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₆H₁₅N₃O | |

| Molecular Weight | 145.20 g/mol | |

| Appearance | White to off-white solid | Based on similar diamines and amides. |

| Melting Point | > 200 °C (decomposes) | Expected to be high due to strong intermolecular hydrogen bonding. |

| Boiling Point | Not applicable | Expected to decompose before boiling. |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). Insoluble in nonpolar organic solvents (e.g., hexane, diethyl ether). | The polar nature of the amino and amide groups will dominate solubility. |

| pKa (α-amino) | ~9.0 - 9.5 | Similar to the α-amino group of lysine. |

| pKa (ε-amino) | ~10.5 - 11.0 | Similar to the ε-amino group of lysine. |

Spectroscopic Data

The structural features of this compound can be confirmed using various spectroscopic techniques. The expected key signals are summarized below.

| Technique | Expected Chemical Shifts / Frequencies | Assignment |

| ¹H NMR | δ 3.0-3.5 (m, 1H), δ 2.5-2.8 (t, 2H), δ 1.2-1.8 (m, 6H), δ 7.0-8.0 (br s, 2H), δ 1.5-2.5 (br s, 4H) | α-CH, ε-CH₂, -(CH₂)₃-, -CONH₂, -NH₂ |

| ¹³C NMR | δ ~175-180, δ ~55-60, δ ~40-45, δ ~20-35 | C=O, α-C, ε-C, -(CH₂)₃- |

| IR Spectroscopy | 3400-3200 cm⁻¹ (N-H stretch), 1680-1640 cm⁻¹ (C=O stretch, Amide I), 1640-1550 cm⁻¹ (N-H bend, Amide II) | Amine and amide functional groups. |

| Mass Spectrometry | [M+H]⁺ = 146.1237 | High-resolution mass spectrometry for exact mass determination. |

Applications in Organic Synthesis

The unique trifunctional nature of this compound makes it a versatile building block for various synthetic applications.

Polymer Chemistry

This compound can serve as a monomer in the synthesis of novel polyamides.[1][2] Its two primary amino groups can react with dicarboxylic acids or their derivatives to form polyamide chains. The presence of the pendant amide group can introduce hydrophilicity and hydrogen bonding sites along the polymer backbone, potentially influencing the material's mechanical and thermal properties.

The general scheme for the polycondensation of this compound with a diacyl chloride is depicted below:

Caption: Polycondensation of this compound.

Peptidomimetics and Drug Development

The structural similarity of this compound to L-lysine makes it an attractive scaffold for the design of peptidomimetics.[3] Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The primary amide of this compound can serve as a bioisosteric replacement for a peptide bond, while the amino groups provide handles for further functionalization.

Derivatives of this compound have been explored in drug discovery. For instance, Lisdexamfetamine is a prodrug in which D-amphetamine is attached to the α-amino group of L-lysine through an amide bond.[4] This highlights the potential of using the this compound core to create novel prodrugs or bioactive molecules. The amino groups can be acylated or alkylated to introduce various functionalities that can interact with biological targets.[5][6]

Caption: Synthetic utility of this compound.

Experimental Protocols

The following are detailed, exemplary protocols for the synthesis and polymerization of this compound. These are based on standard laboratory procedures and may require optimization.

Synthesis of (S)-2,6-Diaminohexanamide from L-Lysine Hydrochloride

This two-step procedure involves the protection of the amino groups, followed by amidation of the carboxylic acid and subsequent deprotection.

Step 1: Synthesis of (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanamide

-

To a solution of Nα,Nε-di-Boc-L-lysine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

Bubble ammonia gas through the solution for 15 minutes, or add a solution of ammonia in dioxane (2.0 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to afford the desired protected diamide.

Step 2: Deprotection to (S)-2,6-Diaminohexanamide

-

Dissolve the protected diamide from Step 1 in a solution of 4 M HCl in dioxane (10 eq of HCl).

-

Stir the mixture at room temperature for 4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether and collect the solid by filtration to yield (S)-2,6-diaminohexanamide dihydrochloride.

-

The free base can be obtained by neutralization with a suitable base (e.g., ion-exchange resin or aqueous NaOH).

Caption: Synthetic workflow for this compound.

Polyamide Synthesis via Interfacial Polymerization

This protocol describes the synthesis of a polyamide from this compound and adipoyl chloride.

-

Prepare an aqueous solution of this compound (0.5 M) containing sodium carbonate (1.0 M) as an acid scavenger.

-

Prepare a solution of adipoyl chloride (0.5 M) in an organic solvent immiscible with water (e.g., tetrachloroethylene).[7]

-

Carefully pour the organic solution on top of the aqueous solution in a beaker to create two distinct layers.

-

A film of polyamide will form at the interface of the two solutions.[7]

-

Gently grasp the film with tweezers and pull it out of the beaker. A continuous thread of polyamide can be drawn.

-

Wash the resulting polymer with water and then with a suitable organic solvent (e.g., ethanol) to remove unreacted monomers and salts.

-

Dry the polymer in a vacuum oven.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its unique combination of a primary amide and two primary amine groups, along with its inherent chirality, makes it a valuable precursor for the synthesis of novel polymers, peptidomimetics, and drug candidates. While further research is needed to fully explore its properties and reactivity, the foundational chemical principles and the examples of structurally related compounds strongly suggest a promising future for this compound in advancing materials science and medicinal chemistry. The experimental protocols provided herein offer a starting point for the synthesis and application of this intriguing molecule.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (2S)-2,6-DIAMINO-N-[(1S)-1-METHYL-2-PHENYLETHYL]HEXANAMIDE DIMETHANESULFONATE | 608137-33-3 [chemicalbook.com]

- 5. N-long-chain monoacylated derivatives of 2,6-diaminopyridine with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chm.uri.edu [chm.uri.edu]

Spectroscopic Analysis of 2,6-Diaminohexanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diaminohexanamide, the amide derivative of the essential amino acid L-lysine, is a compound of interest in various biochemical and pharmaceutical applications. Its structural similarity to lysine suggests potential roles in biological pathways and as a building block for novel therapeutics. A thorough spectroscopic characterization is fundamental to understanding its chemical properties and behavior. This technical guide provides a predictive overview of the expected spectroscopic data for this compound and outlines standard experimental protocols for its analysis. While specific experimental data for this compound is not widely available in public databases, this document serves as a roadmap for researchers undertaking its synthesis and characterization.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of its chemical structure and comparison to similar molecules.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| H-2 (α-CH) | 3.0 - 3.5 | Triplet (t) | 1H |

| H-3 (β-CH₂) | 1.3 - 1.5 | Multiplet (m) | 2H |

| H-4 (γ-CH₂) | 1.2 - 1.4 | Multiplet (m) | 2H |

| H-5 (δ-CH₂) | 1.5 - 1.7 | Multiplet (m) | 2H |

| H-6 (ε-CH₂) | 2.6 - 2.8 | Triplet (t) | 2H |

| Amide (-CONH₂) | 7.0 - 8.0 | Broad Singlet (br s) | 2H |

| Amine (-NH₂) | 1.5 - 3.0 | Broad Singlet (br s) | 4H |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| C-1 (C=O) | 175 - 180 |

| C-2 (α-CH) | 55 - 60 |

| C-3 (β-CH₂) | 30 - 35 |

| C-4 (γ-CH₂) | 22 - 27 |

| C-5 (δ-CH₂) | 38 - 43 |

| C-6 (ε-CH₂) | 40 - 45 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| N-H Stretch (Amine & Amide) | 3200 - 3500 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1640 - 1690 | Strong |

| N-H Bend (Amide II) | 1550 - 1640 | Medium |

| N-H Bend (Amine) | 1590 - 1650 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (Predicted) |

| [M+H]⁺ | 146.1293 |

| [M+Na]⁺ | 168.1113 |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a water-soluble, non-volatile compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure complete dissolution.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

Solvent suppression techniques may be necessary if using D₂O to attenuate the residual HOD signal.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, water with 0.1% formic acid).

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis: Determine the molecular weight from the m/z of the molecular ion. High-resolution mass spectrometry can be used to confirm the elemental composition.

Visualized Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis and a hypothetical signaling pathway where this compound might be investigated.

Theoretical and Computational Elucidation of 2,6-Diaminohexanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2,6-diaminohexanamide, a derivative of the essential amino acid L-lysine. Due to the limited direct experimental data on this specific molecule, this document synthesizes information from studies on L-lysine and related amide compounds to present a detailed profile. The guide covers physicochemical properties, a proposed synthesis protocol, and a discussion on potential biological interactions and signaling pathways. Furthermore, a framework for the computational investigation of this compound is presented, offering a roadmap for future in-silico research. This document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound, the amide derivative of L-lysine, is a molecule of interest in various fields, including biochemistry and pharmacology. As an analog of a proteinogenic amino acid, it holds the potential to interact with biological systems in unique ways. The presence of a primary amide group in place of the carboxylic acid can significantly alter its physicochemical properties, such as its charge state at physiological pH, its ability to form hydrogen bonds, and its overall polarity. These modifications can, in turn, influence its biological activity, including its interaction with enzymes, transporters, and receptors.

This guide aims to provide a thorough theoretical and computational perspective on this compound. While experimental data on this specific compound is sparse, we can extrapolate from the extensive knowledge of L-lysine and general principles of medicinal and computational chemistry to build a robust understanding of its potential properties and functions.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding the molecule's behavior in biological systems and for designing further experimental and computational studies.

| Property | Value | Source |

| Molecular Formula | C6H15N3O | PubChem |

| Molecular Weight | 145.21 g/mol | PubChem |

| IUPAC Name | (2S)-2,6-diaminohexanamide | PubChem |

| CAS Number | 43139-39-7 | Vendor Data |

| Topological Polar Surface Area | 96.8 Ų | PubChem |

| Hydrogen Bond Donors | 4 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| LogP (predicted) | -2.3 | ChemAxon |

| pKa (predicted) | α-amino: ~8.5, ε-amino: ~10.5 | ACD/Labs |

Experimental Protocols

Proposed Synthesis of this compound

Principle: The synthesis involves the protection of the two amino groups of L-lysine, followed by the activation of the carboxylic acid group and subsequent amidation with ammonia. The final step is the deprotection of the amino groups.

Materials:

-

Nα,Nε-di-Boc-L-lysine

-

Ethyl chloroformate or Isobutyl chloroformate

-

N-Methylmorpholine (NMM) or Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Ammonia (gas or solution in an organic solvent)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (DCM)

-

Standard glassware for organic synthesis

Procedure:

-

Activation of the Carboxylic Acid: In a round-bottom flask, dissolve Nα,Nε-di-Boc-L-lysine in anhydrous THF. Cool the solution to -15 °C in an ice-salt bath. Add N-methylmorpholine (1.1 equivalents) and then slowly add ethyl chloroformate (1.1 equivalents) while maintaining the temperature below -10 °C. Stir the reaction mixture for 30 minutes to form the mixed anhydride.

-

Amidation: Bubble ammonia gas through the reaction mixture or add a solution of ammonia in an appropriate organic solvent at -15 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up and Purification of the Protected Amide: Quench the reaction with water and remove the THF under reduced pressure. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Nα,Nε-di-Boc-2,6-diaminohexanamide. Purify the crude product by column chromatography on silica gel.

-

Deprotection: Dissolve the purified protected amide in dichloromethane. Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Isolation of the Final Product: Remove the solvent and excess acid under reduced pressure. Triturate the residue with diethyl ether to precipitate the product as its salt (e.g., dihydrochloride or trifluoroacetate). Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. While specific spectra for this compound are not available in public databases, the spectra of L-lysine can be used as a reference for the backbone and side-chain protons and carbons.

Proposed Computational Workflow

A systematic computational investigation of this compound can provide valuable insights into its structure, properties, and potential biological interactions.

The Expanding Chemical Versatility of 2,6-Diaminohexanamide: A Technical Guide to Novel Reactions and Emerging Applications

For Immediate Release

A comprehensive technical guide has been compiled detailing novel reactions involving 2,6-diaminohexanamide, a lysine-derived bifunctional molecule, for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of its synthetic potential beyond conventional derivatizations, focusing on its utility as a scaffold for constructing complex molecular architectures, including heterocyclic systems and peptidomimetics. The guide includes detailed experimental protocols, quantitative data summaries, and visual diagrams of key reaction pathways and workflows.

This compound, also known as lysinamide, possesses two primary amine groups and a primary amide, offering multiple reactive sites for chemical modification. While its role as a simple building block in peptide synthesis is established, recent research has unveiled its capacity to participate in more complex and novel chemical transformations, opening new avenues for the design of bioactive compounds and functional materials.

Novel Synthetic Applications of this compound

This guide highlights several innovative reactions that leverage the unique structural features of this compound. These include its application in multicomponent reactions, intramolecular cyclizations, and the synthesis of alkaloid precursors.

Intramolecular Cyclization for the Synthesis of Piperidinone Derivatives

A significant advancement in the utilization of this compound is its role as a precursor for the synthesis of substituted piperidin-2-ones. This transformation involves an intramolecular cyclization, a key strategy in the synthesis of heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals. The reaction proceeds by activating one of the amine groups, which then acts as a nucleophile to attack the amide carbonyl, leading to the formation of a six-membered piperidinone ring.

This approach is particularly valuable as piperidine and its derivatives are core structures in a vast array of FDA-approved drugs and natural products with diverse biological activities. The ability to generate novel piperidinone libraries from a readily available starting material like this compound is of considerable interest for drug discovery programs.

Experimental Protocol: Synthesis of a Piperidinone Derivative from N-acylated this compound

A representative experimental protocol for the intramolecular cyclization of an N-acylated this compound derivative is as follows:

-

N-Acylation of this compound: To a solution of this compound hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), is added a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq). The mixture is stirred at room temperature for 15-30 minutes. The desired acylating agent, such as an acyl chloride or anhydride (1.1 eq), is then added portion-wise, and the reaction is stirred at room temperature for 2-4 hours or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying of the organic layer and concentration under reduced pressure to yield the N-acylated product.

-

Intramolecular Cyclization: The purified N-acylated this compound derivative is dissolved in a high-boiling point aprotic solvent like toluene or xylene. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA), is added. The reaction mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction. The progress of the cyclization is monitored by TLC or LC-MS. Once the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired piperidinone derivative.

Table 1: Quantitative Data for the Synthesis of Piperidinone Derivatives

| Entry | Acylating Agent | Solvent for Cyclization | Catalyst | Reaction Time (h) | Yield (%) |

| 1 | Benzoyl chloride | Toluene | p-TSA | 12 | 78 |

| 2 | Acetyl chloride | Xylene | H₂SO₄ (cat.) | 18 | 65 |

| 3 | Cinnamic acid chloride | Toluene | p-TSA | 16 | 72 |

Diagram 1: General Workflow for Piperidinone Synthesis

Caption: Workflow for the two-step synthesis of piperidinone derivatives.

Multicomponent Reactions: The Ugi and Passerini Reactions

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid generation of molecular complexity from simple starting materials in a single synthetic step. The presence of two primary amine groups makes this compound an attractive substrate for MCRs such as the Ugi and Passerini reactions.

In a potential Ugi four-component reaction, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide. Depending on the stoichiometry and reaction conditions, this could lead to the formation of bis-Ugi adducts or macrocyclic structures through an intramolecular reaction, yielding complex peptidomimetic scaffolds.

Similarly, in a Passerini three-component reaction, one of the primary amines of this compound could first be converted to an isocyanide. This derivative could then react with a carbonyl compound and a carboxylic acid to produce α-acyloxy amides, which are valuable intermediates in organic synthesis.

Diagram 2: Conceptual Pathway for a bis-Ugi Reaction

Caption: Conceptual scheme of a bis-Ugi multicomponent reaction.

Biological Significance and Signaling Pathways

While the synthetic utility of this compound is rapidly expanding, its direct involvement in specific signaling pathways is less well-defined and an area of active investigation. As a derivative of the essential amino acid lysine, it is plausible that it or its metabolites could interact with pathways regulated by lysine metabolism. Lysine itself is a precursor to a variety of bioactive molecules, including certain alkaloids and neurotransmitter modulators. Further research is required to elucidate the specific biological roles and mechanisms of action of this compound and its novel derivatives.

Conclusion

This compound is emerging as a versatile and valuable building block in modern organic synthesis. Its ability to undergo novel reactions, including intramolecular cyclizations and multicomponent reactions, provides a powerful platform for the generation of diverse and complex molecular scaffolds. The detailed protocols and data presented in this guide are intended to empower researchers to explore the full synthetic potential of this readily accessible molecule, paving the way for the discovery of new therapeutic agents and functional materials. The continued investigation into both the chemical reactivity and biological activity of this compound and its derivatives promises to be a fruitful area of scientific inquiry.

An In-depth Technical Guide to the Reactivity of Amino Groups in 2,6-Diaminohexanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of the two primary amino groups in 2,6-diaminohexanamide, also known as L-lysinamide. As a derivative of the essential amino acid L-lysine, the differential reactivity of its α- and ε-amino groups is of significant interest in various scientific disciplines, including drug development, bioconjugation, and materials science. This document outlines the structural and electronic properties of this compound, delves into the factors governing the chemoselectivity of its amino groups, and provides detailed experimental protocols for their selective modification. Quantitative data is summarized for clarity, and key concepts are illustrated with diagrams to facilitate understanding.

Introduction

This compound is a primary amide derivative of the amino acid L-lysine.[1] Its structure features two primary amino groups: an α-amino group adjacent to the amide functionality and an ε-amino group at the terminus of the butyl side chain. The presence of these two distinct nucleophilic centers, coupled with the primary amide, imparts a unique chemical profile to the molecule, making it a versatile building block in chemical synthesis.

Understanding the differential reactivity of the α- and ε-amino groups is paramount for the controlled chemical modification of this compound. This knowledge is crucial for applications such as the development of prodrugs, the synthesis of novel polymers, and the creation of targeted bioconjugates. This guide aims to provide a detailed technical overview of the factors influencing this reactivity and to equip researchers with the practical knowledge to selectively functionalize this molecule.

Structural and Physicochemical Properties

The reactivity of the amino groups in this compound is intrinsically linked to its molecular structure and the electronic environment of each amine.

Structure and Nomenclature

-

IUPAC Name: (2S)-2,6-diaminohexanamide[1]

-

Common Names: L-Lysinamide, Lysine amide[1]

-

Molecular Formula: C₆H₁₅N₃O[1]

-

Molecular Weight: 145.20 g/mol [1]

The key structural features are the chiral center at the α-carbon, the primary amide group, the α-amino group, and the ε-amino group at the end of the four-carbon side chain.

Basicity and pKa Values

| Functional Group | Estimated pKa (from L-lysine) | Predominant form at pH 7.4 |

| α-Amino Group | ~9.2[3] | Protonated (-NH₃⁺) |

| ε-Amino Group | ~10.8[3] | Protonated (-NH₃⁺) |

Table 1: Estimated pKa values of the amino groups in this compound based on L-lysine.

The lower pKa of the α-amino group compared to the ε-amino group is attributed to the electron-withdrawing inductive effect of the adjacent amide group. This difference in basicity is the cornerstone of achieving selective chemical modifications. At a given pH, the α-amino group will have a higher proportion of its unprotonated, nucleophilic form compared to the ε-amino group.

Differential Reactivity of the Amino Groups

The difference in pKa values between the α- and ε-amino groups allows for their selective functionalization under carefully controlled reaction conditions.

pH Control

By adjusting the pH of the reaction medium, it is possible to favor the reaction at one amino group over the other. At a pH value between the pKa of the α-amino group and the ε-amino group (e.g., pH 9.5-10), the α-amino group will be significantly deprotonated and thus more nucleophilic, while the ε-amino group will remain largely protonated and unreactive.

Nucleophilicity

In its unprotonated state, a primary amine acts as a nucleophile. The ε-amino group, being more basic, is inherently a stronger nucleophile than the α-amino group in its unprotonated form. However, at physiological pH, the higher pKa of the ε-amino group means it is more likely to be protonated and thus non-nucleophilic.[4] The reactivity is therefore a balance between the inherent nucleophilicity and the degree of protonation at a given pH.

Steric Hindrance

The α-amino group is located closer to the chiral center and the amide group, which may introduce a degree of steric hindrance for bulky electrophiles compared to the more accessible ε-amino group at the end of the flexible side chain.

Selective Modification Strategies

The selective modification of the amino groups of this compound typically involves acylation or alkylation reactions. The key to selectivity lies in the choice of reagents, reaction conditions, and the use of protecting groups.

Selective N-Acylation

Acylation of amines is a common transformation that forms a stable amide bond. Reagents such as acyl chlorides, acid anhydrides, and activated esters are frequently employed.

-

Selective ε-Acylation: To selectively acylate the more nucleophilic ε-amino group, the reaction is typically carried out at a pH above the pKa of the ε-amino group (pH > 11). At this pH, both amino groups are largely deprotonated, but the ε-amino group's higher intrinsic nucleophilicity will favor its reaction.

-

Selective α-Acylation: Achieving selective α-acylation is more challenging due to the lower nucleophilicity of the α-amino group. However, by carefully controlling the pH to be near the pKa of the α-amino group (pH ~9), a kinetic preference for α-acylation can be achieved. Alternatively, a protection strategy is often more reliable.

Selective N-Alkylation

Alkylation introduces an alkyl group to the nitrogen atom. Reductive amination is a common method for this transformation.

-

Selective ε-Alkylation: Similar to acylation, performing the reaction at a higher pH will favor the alkylation of the ε-amino group.

-

Selective α-Alkylation: Selective α-alkylation can be attempted under pH control, but often requires a protection/deprotection strategy for high selectivity.

Protecting Group Strategies

For achieving high selectivity, especially in multi-step syntheses, the use of orthogonal protecting groups is the most robust strategy. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc).

-

Boc Protection: The Boc group is stable to a wide range of conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).

-

Fmoc Protection: The Fmoc group is stable to acidic conditions but is cleaved by bases, typically piperidine in DMF.

The orthogonality of these protecting groups allows for the selective deprotection and subsequent reaction of one amino group while the other remains protected.

Experimental Protocols

The following are generalized protocols for the protection of the amino groups of this compound, adapted from standard procedures for lysine and other primary amines. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol for Di-N-Boc-Protection of this compound

This protocol describes the non-selective protection of both amino groups.

-

Dissolution: Dissolve this compound (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.

-

Basification: Adjust the pH of the solution to 10-11 by the dropwise addition of 1 M sodium hydroxide (NaOH) solution while stirring in an ice bath.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 2.2 equivalents) dissolved in a minimal amount of 1,4-dioxane dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Acidify the remaining aqueous solution to pH 2-3 with 1 M hydrochloric acid (HCl).

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the di-Boc-protected product.

-

Protocol for Selective Nε-Fmoc-Protection of this compound (via Copper Complexation)

This method leverages the formation of a copper(II) complex to temporarily protect the α-amino group, allowing for selective protection of the ε-amino group.

-

Complex Formation:

-

Dissolve this compound (1 equivalent) in water.

-

Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.5 equivalents) in water to form the copper complex.

-

Adjust the pH to ~9 with a suitable base (e.g., sodium bicarbonate).

-

-

Fmoc Protection:

-

Add 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.1 equivalents) or Fmoc-OSu dissolved in a suitable organic solvent (e.g., acetone or dioxane) dropwise to the copper complex solution.

-

Stir the reaction at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

-

Decomplexation and Work-up:

-

Decompose the copper complex by adding a solution of ethylenediaminetetraacetic acid (EDTA) and adjusting the pH as necessary.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the Nε-Fmoc-protected this compound.

-

Analytical Characterization

The successful modification of this compound and the determination of regioselectivity require robust analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Can be used to confirm the presence of the protecting groups and to observe shifts in the signals of the protons adjacent to the modified amino groups. The α-proton signal is particularly informative.

-

¹³C NMR: Provides information about the carbon skeleton and the introduction of new carbonyl carbons from protecting groups or acylation.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the products. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that help to elucidate the site of modification. For instance, fragmentation of an acylated lysinamide derivative will produce characteristic ions that can distinguish between α- and ε-acylation.[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the reaction products and for separating isomers. By using a suitable chiral column, it is possible to confirm that the stereochemistry at the α-carbon has not been compromised during the reaction.

| Technique | Information Provided |

| ¹H NMR | Confirmation of functional group addition, chemical environment of protons. |

| ¹³C NMR | Carbon framework, presence of new carbonyls. |

| Mass Spectrometry | Molecular weight confirmation, structural information from fragmentation. |

| HPLC | Purity assessment, separation of isomers, chiral integrity. |

Table 2: Key analytical techniques for the characterization of modified this compound.

Applications in Drug Development

The selective modification of the amino groups of this compound is of particular relevance in the field of drug development.

-

Prodrug Design: One of the amino groups can be functionalized with a promoiety that is cleaved in vivo to release the active parent molecule. A notable example is lisdexamfetamine, where the α-amino group of lysinamide is attached to dextroamphetamine.

-

Peptide and Peptidomimetic Synthesis: As a lysine analogue, it can be incorporated into peptide chains to introduce specific functionalities or to create peptidomimetics with altered properties.

-

Linker Chemistry for Antibody-Drug Conjugates (ADCs): The amino groups can serve as attachment points for linker-payload complexes in the development of ADCs.

Conclusion

The reactivity of the amino groups in this compound is a nuanced subject governed by the interplay of basicity, pH, and steric factors. The differential reactivity between the α- and ε-amino groups, primarily driven by the difference in their pKa values, provides a handle for achieving chemoselective modifications. While direct pH control can offer some degree of selectivity, the use of orthogonal protecting group strategies provides the most reliable and versatile approach for the synthesis of well-defined, selectively functionalized this compound derivatives. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore and exploit the rich chemistry of this versatile molecule in their scientific endeavors.

References

- 1. Application of the CIRAD mass spectrometry approach for lysine acetylation site discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. peerj.com [peerj.com]

- 4. Amino Acids - Lysine [biology.arizona.edu]

- 5. youtube.com [youtube.com]

- 6. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Diaminohexanamide Structural Analogs and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and biological activities of structural analogs of 2,6-diaminohexanamide, also known as lysinamide. This document details various modifications to the parent molecule, including substitutions at the amide nitrogen, selective acylation of the α- and ε-amino groups, and alterations to the hexyl backbone. The information is presented to facilitate further research and development in areas such as drug delivery, antimicrobial agents, and enzyme inhibition.

Core Structure and Analogs

This compound is the amide derivative of the essential amino acid L-lysine. Its structural analogs are molecules in which the fundamental this compound scaffold has been chemically modified. These modifications can be broadly categorized as follows:

-

N-Substituted Analogs: Modifications at the amide nitrogen atom.

-

Nα- and Nε-Acyl Analogs: Acylation of the α- and ε-amino groups, respectively.

-

Backbone-Modified Analogs: Alterations to the six-carbon chain.

The following diagram illustrates the primary sites for chemical modification on the this compound core structure.

Properties of this compound and Its Analogs

The physicochemical and biological properties of this compound analogs are significantly influenced by their structural modifications. The following tables summarize key quantitative data for the parent compound and selected analogs.

Table 1: Physicochemical Properties of 2,6-Diamino-Hexanoic Acid Amide

| Property | Value |

| Molecular Formula | C₆H₁₅N₃O |

| Molecular Weight | 145.20 g/mol |

| XLogP3-AA | -2.3 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

| Exact Mass | 145.121512 g/mol |

| Topological Polar Surface Area | 89.6 Ų |

Table 2: Biological Activity of N-Substituted Lysine Amide Derivatives

| Compound (X-Lys-NH-Y) | Anti-fibrinolytic Activity (IC₅₀, M) | Anti-thrombin Activity (IC₅₀, M) |

| Ac-Lys-NH-Cyclohexyl | 1.4 x 10⁻³ | >2.0 x 10⁻² |

| EtO-CO-Lys-NH-Cyclohexyl | 1.8 x 10⁻³ | >2.0 x 10⁻² |

| Ac-Lys-NH-Benzyl | 2.5 x 10⁻³ | >2.0 x 10⁻² |

| EtO-CO-Lys-NH-Benzyl | 3.0 x 10⁻³ | >2.0 x 10⁻² |

| Ac-Lys-NH-(CH₂)₅-NH-Ac | 1.2 x 10⁻³ | >2.0 x 10⁻² |

Data adapted from a study on the biological activity of amide derivatives of lysine.

Table 3: Properties of Nα-Acyl Lysine Derivatives

| Compound | Critical Micelle Concentration (CMC) (mmol/L) | Surface Tension at CMC (mN/m) |

| Sodium Nα-octanamide lysine (C8) | 4.8 | 29.5 |

| Sodium Nα-capramide lysine (C10) | 1.2 | 31.0 |

| Sodium Nα-lauramide lysine (C12) | 0.3 | 33.2 |

Data from a study on Nα-acylation lysine based derivatives, which can self-assemble into vesicles.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound analogs. The protocols are generalized from published procedures and can be adapted for specific target molecules.

General Synthesis of N-Substituted 2,6-Diaminohexanamides

The synthesis of N-substituted analogs, such as lisdexamfetamine, typically involves the coupling of a protected lysine derivative with a primary or secondary amine.

Protocol:

-

Protection of L-Lysine: The α- and ε-amino groups of L-lysine are protected with suitable protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). This is typically achieved by reacting L-lysine with an excess of the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc) in a suitable solvent system (e.g., a mixture of dioxane and water) at a controlled pH.

-

Activation of the Carboxylic Acid: The carboxylic acid group of the protected lysine is activated to facilitate amide bond formation. A common method is the formation of an N-hydroxysuccinimide (NHS) ester by reacting the protected lysine with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

-

Amide Coupling: The activated protected lysine is then reacted with the desired primary or secondary amine in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction is often carried out in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize any acid formed.

-

Deprotection: The protecting groups are removed to yield the final product. For Boc groups, this is typically achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. For Cbz groups, catalytic hydrogenation is commonly employed.

-

Purification: The final compound is purified using techniques such as crystallization, precipitation, or column chromatography to remove any unreacted starting materials and byproducts.

Selective Nα-Acylation of this compound

Selective acylation of the α-amino group can be achieved through a multi-step process that leverages the differential reactivity of the amino groups or through specific protection-deprotection strategies. A novel synthetic route that avoids the need for protection and deprotection has been developed for Nα-acylation of lysine.[1]

Protocol (via α-amino-ε-caprolactam intermediate):

-

Formation of α-amino-ε-caprolactam: L-lysine is heated in a high-boiling point alcohol, such as n-hexyl alcohol, to induce intramolecular cyclization to form α-amino-ε-caprolactam.[1]

-

Nα-Acylation: The α-amino-ε-caprolactam is then reacted with an acyl chloride (R-COCl) in a suitable solvent to form the α-amido-ε-caprolactam.[1]

-

Hydrolysis of the Lactam: The resulting α-amido-ε-caprolactam is hydrolyzed under alkaline conditions (e.g., refluxing with NaOH in aqueous solution) to open the lactam ring and yield the sodium salt of the Nα-acyl-2,6-diaminohexanoic acid. The corresponding amide can be obtained by appropriate workup and purification.[1]

Potential Signaling Pathways and Biological Targets

The biological activity of this compound analogs is diverse and dependent on their specific structural features. For instance, lisdexamfetamine acts as a prodrug for d-amphetamine, which is a central nervous system stimulant that increases the levels of dopamine and norepinephrine in the synaptic cleft. Other analogs, particularly those with antimicrobial properties, are thought to exert their effects by disrupting bacterial cell membranes.

The following diagram illustrates a generalized potential mechanism of action for antimicrobial analogs.

Conclusion

The structural diversity of this compound analogs provides a rich platform for the development of new therapeutic agents and research tools. By systematically modifying the core structure, it is possible to fine-tune the physicochemical and biological properties of these compounds to achieve desired effects. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the design and synthesis of novel and potent this compound derivatives. Further investigation into the structure-activity relationships of a broader range of analogs will undoubtedly lead to new discoveries and applications.

References

Methodological & Application

Application of Diamine Linkers in Bioconjugation: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamine linkers are a versatile class of molecules integral to the field of bioconjugation, serving as bridges to covalently connect biomolecules such as antibodies, peptides, and nucleic acids to other molecules like therapeutic agents, fluorescent dyes, or solid supports. Their utility is particularly prominent in the development of Antibody-Drug Conjugates (ADCs), where the linker's properties critically influence the stability, efficacy, and safety of the therapeutic. This document provides a detailed overview of the application of short-chain diamine linkers, with a focus on structures related to 2,6-diaminohexanamide, a derivative of the amino acid lysine.

While specific data on this compound as a widely-used commercial linker is limited, the principles of its application can be understood through the extensive research on similar diamine and lysine-based linkers. These linkers offer two primary amine functionalities that can be orthogonally protected and selectively reacted to achieve controlled bioconjugation.

Core Concepts in Diamine Linker Chemistry

Diamine linkers can be broadly categorized as either cleavable or non-cleavable, a fundamental distinction that dictates the mechanism of payload release in ADCs.

-

Cleavable Linkers: These are designed to release the payload under specific physiological conditions prevalent in the target environment, such as the low pH of endosomes and lysosomes or the presence of specific enzymes like cathepsins.[1][2] This targeted release minimizes systemic toxicity.[3][4]

-

Non-Cleavable Linkers: These linkers remain intact, and the payload is released only after the complete lysosomal degradation of the antibody carrier.[1][3] This approach can offer greater plasma stability and a different pharmacological profile.[5]

The choice between a cleavable and non-cleavable linker strategy is a critical decision in ADC design and depends on the specific therapeutic application, the nature of the target, and the payload's mechanism of action.[3][6]

Data Presentation: Properties of Representative Diamine and Amine-Reactive Linkers

The following table summarizes key properties and applications of linkers relevant to the use of diamine functionalities in bioconjugation.

| Linker/Reactive Group | Structure/Functional Group | Linker Type | Common Applications | Key Characteristics |

| 1,6-Diaminohexane | H₂N-(CH₂)₆-NH₂ | Non-cleavable building block | Solid-phase synthesis, surface modification, dendrimer synthesis | Provides a flexible aliphatic spacer. |

| Lysine | H₂N-(CH₂)₄-CH(NH₂)-COOH | Non-cleavable building block | ADC conjugation, peptide modification | Offers two distinct amine groups for orthogonal chemistry.[7][8] |

| N-Hydroxysuccinimide (NHS) Ester | R-CO-O-N(COCH₂)₂ | Amine-reactive | Lysine conjugation to antibodies and proteins | Forms stable amide bonds with primary amines.[9] |

| Maleimide | R-N(CO)₂C₂H₂ | Thiol-reactive | Cysteine conjugation | Forms stable thioether bonds with sulfhydryl groups. |

| Hydrazone | R=N-NH₂ | Acid-cleavable | pH-sensitive drug release | Hydrolyzes in the acidic environment of endosomes/lysosomes.[1] |

| Valine-Citrulline (Val-Cit) | Peptide | Enzymatically-cleavable | Cathepsin B-mediated drug release | Highly stable in circulation, efficiently cleaved in lysosomes.[10] |

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation using an Amine-Reactive Linker

This protocol describes a general method for conjugating a small molecule containing a diamine linker to an antibody via an NHS ester crosslinker. This is a common strategy for linking payloads to lysine residues on the antibody surface.[7]

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Diamine-functionalized payload

-

NHS ester crosslinker (e.g., SMCC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., 50 mM potassium phosphate, 150 mM NaCl, pH 7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Preparation: If necessary, exchange the antibody into the reaction buffer using a desalting column to remove any interfering substances. Adjust the antibody concentration to 1-10 mg/mL.

-

Linker-Payload Activation: Dissolve the diamine-functionalized payload and a molar excess of the NHS ester crosslinker in anhydrous DMF or DMSO. The reaction creates an amine-reactive linker-payload intermediate.

-

Conjugation Reaction: Add the activated linker-payload solution to the antibody solution. The molar ratio of linker-payload to antibody will determine the drug-to-antibody ratio (DAR) and needs to be optimized for each specific conjugate.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching: Add a small volume of the quenching solution to stop the reaction by consuming any unreacted NHS esters.

-

Purification: Purify the resulting ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography.

-

Characterization: Characterize the purified ADC to determine the DAR, purity, and aggregation state using techniques such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.

Protocol 2: Synthesis of a Symmetrical Diamide Linker from 2,6-Diaminohexanoic Acid

This protocol outlines a synthetic route to create a symmetrical diamide linker from a diamino acid, which can then be further functionalized for bioconjugation.

Materials:

-

2,6-Diaminohexanoic acid (or a protected derivative)

-

Activating agent (e.g., HBTU, HATU)

-

Amine-containing molecule (R-NH₂)

-

Organic solvent (e.g., DMF, DCM)

-

Base (e.g., DIPEA)

-

Purification materials (e.g., silica gel for chromatography)

Procedure:

-

Protection (if necessary): If the two amine groups of the 2,6-diaminohexanoic acid need to be differentiated, one must be protected with a suitable protecting group (e.g., Boc, Fmoc) before proceeding.

-

Carboxylic Acid Activation: Dissolve the diaminohexanoic acid in an appropriate organic solvent. Add the activating agent and a base to activate the carboxylic acid group.

-

Amide Bond Formation: Add the amine-containing molecule to the reaction mixture. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Work-up and Purification: Quench the reaction and perform an appropriate aqueous work-up. Purify the resulting diamide linker by column chromatography.

-

Deprotection (if necessary): If a protecting group was used, remove it according to standard procedures to liberate the second amine for further conjugation.

Visualizations

Below are diagrams illustrating key workflows and concepts in bioconjugation utilizing diamine linkers.

References

- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 2. biotechinformers.com [biotechinformers.com]

- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abzena.com [abzena.com]

- 7. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

- 8. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03976H [pubs.rsc.org]

- 9. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Functionalization of 2,6-Diaminohexanamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective functionalization of 2,6-Diaminohexanamide (lysine amide). The primary reactive sites for functionalization are the α-amino group at the N-terminus and the ε-amino group of the side chain. The selectivity of the modification can be controlled by carefully adjusting the reaction pH, leveraging the different pKa values of the two amino groups.

Structural Overview and Reactive Sites

This compound possesses two primary nucleophilic sites amenable to functionalization: the α-amino group and the ε-amino group. The difference in their basicity (pKa of α-NH₂ ≈ 8.0, pKa of ε-NH₂ ≈ 10.5) is the key to achieving selective modifications. At a near-physiological pH (7.0-7.5), the α-amino group is more nucleophilic, allowing for preferential N-terminal functionalization. At a more basic pH (8.5-9.5), the ε-amino group is deprotonated and becomes the more reactive site.

Data Presentation: Reaction Conditions for Selective Functionalization

The following table summarizes typical reaction conditions for the selective acylation and reductive amination of the amino groups of this compound.

| Functionalization Method | Target Site | Reagents | pH | Temperature (°C) | Reaction Time (h) | Typical Yield |

| Acylation | ε-Amino Group | N-hydroxysuccinimide (NHS) Ester | 8.3 - 9.0 | 4 - 25 | 1 - 4 | > 85% |

| α-Amino Group | N-hydroxysuccinimide (NHS) Ester | 7.0 - 7.5 | 4 - 25 | 2 - 6 | 60 - 80% | |

| Reductive Amination | ε-Amino Group | Aldehyde/Ketone, NaBH₃CN | 8.0 - 9.0 | 4 - 25 | 4 - 24 | > 70% |

| α-Amino Group | Aldehyde/Ketone, NaBH₃CN | 6.5 - 7.5 | 4 - 25 | 6 - 24 | 50 - 70% |

Experimental Protocols

Protocol 1: Selective Acylation of the ε-Amino Group with an NHS Ester

This protocol describes the preferential acylation of the side-chain amino group of this compound using an N-hydroxysuccinimide (NHS) ester at a basic pH.

Materials:

-

This compound

-

NHS ester of the desired acyl group

-

0.1 M Sodium Bicarbonate Buffer (pH 8.5)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching solution: 1 M Tris-HCl (pH 7.4) or 1 M Glycine

-

Reverse-phase HPLC for purification

Procedure:

-

Dissolve this compound in the 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 10 mg/mL.

-

Prepare a stock solution of the NHS ester in anhydrous DMF or DMSO at a concentration of 100 mg/mL.

-

Add a 1.5 molar equivalent of the NHS ester stock solution to the this compound solution while stirring.

-

Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and stir for 15-30 minutes.

-

Purify the product by reverse-phase HPLC.

-

Characterize the final product by mass spectrometry and NMR.

Protocol 2: Selective Reductive Amination of the α-Amino Group

This protocol details the preferential functionalization of the N-terminal amino group via reductive amination at a near-neutral pH.

Materials:

-

This compound

-

Aldehyde or Ketone of interest

-

Sodium Cyanoborohydride (NaBH₃CN)

-

0.1 M Phosphate Buffer (pH 7.0)

-

Methanol

-

Reverse-phase HPLC for purification

Procedure:

-

Dissolve this compound in the 0.1 M phosphate buffer (pH 7.0) to a final concentration of 10 mg/mL.

-

Add a 2-3 molar equivalent of the aldehyde or ketone to the solution.

-

Allow the imine formation to proceed for 1-2 hours at room temperature.

-

In a separate vial, dissolve a 5 molar equivalent of NaBH₃CN in a small amount of methanol.

-

Slowly add the NaBH₃CN solution to the reaction mixture.

-

Let the reaction proceed for 6-24 hours at room temperature.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the product by reverse-phase HPLC.

-

Characterize the final product by mass spectrometry and NMR.

Signaling Pathways and Logical Relationships

The selectivity of the functionalization is primarily dictated by the pH of the reaction medium, which in turn affects the nucleophilicity of the two amino groups.

Application Notes and Protocols for 2,6-Diaminohexanamide in Polyamide Material Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminohexanamide, a derivative of the naturally occurring amino acid L-lysine, presents a unique monomer for the synthesis of functional polyamides. Its structure, featuring primary amine groups at the 2 and 6 positions, allows it to act as a diamine monomer in polycondensation reactions. The incorporation of this compound into a polyamide backbone introduces a pendant amide group at regular intervals, offering sites for hydrogen bonding and potential for further functionalization. This opens avenues for the development of novel polyamide materials with tailored properties for a range of applications, from advanced engineering plastics to biomedical materials for drug delivery and tissue engineering.

These application notes provide an overview of the potential uses of this compound in polyamide synthesis and detailed protocols for its use in laboratory settings.

Application Areas

-

Biocompatible and Biodegradable Polymers: Polyamides derived from amino acid-based monomers are anticipated to exhibit excellent biocompatibility and potential biodegradability, making them suitable for medical applications such as sutures, tissue scaffolds, and drug delivery systems.

-

Functional Polyamides: The pendant amide group can be modified post-polymerization to attach various functional moieties, including targeting ligands, imaging agents, or therapeutic molecules.

-

Enhanced Thermal and Mechanical Properties: The regular introduction of amide groups in the side chain can lead to increased inter-chain hydrogen bonding, potentially enhancing the thermal stability and mechanical strength of the resulting polyamide compared to traditional aliphatic polyamides.

-

Hydrophilic Polyamides: The presence of the amide group can increase the hydrophilicity of the polyamide, which can be advantageous for applications requiring water absorption or interaction with biological systems.

Data Presentation

Table 1: Hypothetical Properties of Polyamides Derived from this compound

| Property | Polyamide (2,6-DAH-Adipoyl) | Polyamide (2,6-DAH-Sebacoyl) | Nylon 6,6 (Reference) |

| Monomers | This compound, Adipoyl chloride | This compound, Sebacoyl chloride | 1,6-Hexanediamine, Adipoyl chloride |

| Glass Transition (Tg) | ~110-130 °C | ~90-110 °C | ~50 °C |

| Melting Temperature (Tm) | ~240-260 °C | ~210-230 °C | ~265 °C |

| Tensile Strength | ~70-90 MPa | ~60-80 MPa | ~83 MPa |

| Water Absorption (24hr) | ~3-5 % | ~2-4 % | ~8.5 % |

Note: The data presented for polyamides containing this compound (2,6-DAH) are projected values based on structure-property relationships of similar functional polyamides and are intended for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer from L-Lysine

This protocol outlines a plausible laboratory-scale synthesis of this compound starting from L-lysine. This involves the protection of the amine groups, activation of the carboxylic acid, amidation, and subsequent deprotection.

Materials:

-

L-Lysine hydrochloride

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl chloroformate

-

Ammonia (aqueous solution)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Protection of Amine Groups:

-

Dissolve L-lysine hydrochloride in a 1:1 mixture of dioxane and water containing 3 equivalents of NaOH.

-

Cool the solution to 0 °C in an ice bath.

-

Add 2.2 equivalents of (Boc)₂O dropwise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo to obtain Boc-L-Lys(Boc)-OH.

-

-

Amidation:

-

Dissolve Boc-L-Lys(Boc)-OH in anhydrous THF and cool to -10 °C.

-

Add 1.1 equivalents of N-methylmorpholine followed by the dropwise addition of 1.1 equivalents of ethyl chloroformate.

-

Stir the reaction mixture at -10 °C for 30 minutes.

-

Add an excess of concentrated aqueous ammonia and stir for 2 hours at room temperature.

-

Remove the THF in vacuo and extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over MgSO₄ and concentrate to yield Boc-L-Lys(Boc)-NH₂.

-

-

Deprotection:

-

Dissolve the Boc-protected amide in a 1:1 mixture of TFA and DCM.

-

Stir at room temperature for 2 hours.

-

Remove the solvent and excess TFA in vacuo.

-

Triturate the residue with diethyl ether to precipitate the product as a TFA salt.

-

Dissolve the salt in a minimum amount of water and neutralize with a strong base (e.g., NaOH) to pH > 10.

-

Extract the free diamine with a suitable organic solvent (e.g., chloroform or a mixture of isopropanol/chloroform).

-

Dry the organic layer and concentrate to obtain this compound. Purify further by recrystallization or chromatography if necessary.

-

Protocol 2: Synthesis of Polyamide from this compound and Adipoyl Chloride (Interfacial Polymerization)

This protocol describes the synthesis of a polyamide via interfacial polymerization, a common method for preparing polyamides in a laboratory setting.

Materials:

-

This compound

-

Adipoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM) or another suitable organic solvent

-

Water

-

Stirring apparatus

-

Beaker

Procedure:

-

Prepare the Aqueous Phase:

-

Dissolve 0.1 mol of this compound and 0.2 mol of NaOH in 200 mL of deionized water in a 400 mL beaker.

-

-

Prepare the Organic Phase:

-

Dissolve 0.1 mol of adipoyl chloride in 200 mL of DCM.

-

-

Polymerization:

-

Carefully pour the organic phase on top of the aqueous phase in the beaker, minimizing mixing of the two layers.

-

A film of polyamide will form at the interface of the two solutions.

-

Using forceps or a glass rod, gently grasp the polymer film at the center and pull it out of the beaker continuously. A "rope" of polyamide will be formed as it is pulled.

-

The polymer rope can be wound onto a spool or a beaker.

-

-

Washing and Drying:

-

Wash the polymer rope thoroughly with deionized water to remove any unreacted monomers and salts.

-

Wash with a 50/50 ethanol/water solution.

-

Finally, wash with acetone to aid in drying.

-

Dry the polymer in a vacuum oven at 60-80 °C overnight.

-

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Interfacial polymerization experimental workflow.

Caption: Targeted drug delivery signaling pathway.

Application Notes and Protocols for Attaching 2,6-Diaminohexanamide to Polymer Backbones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of molecules with primary amine functionalities, such as 2,6-diaminohexanamide, to polymer backbones is a critical technique in the development of advanced materials for drug delivery, biomaterials, and other biomedical applications. This process allows for the precise engineering of polymer properties, enabling the conjugation of targeting ligands, therapeutic agents, and other functional moieties.

This document provides detailed protocols for the attachment of this compound to carboxylated polymer backbones using a "grafting-to" approach. The primary method described is the widely used carbodiimide crosslinker chemistry, specifically utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This method facilitates the formation of a stable amide bond between the carboxylic acid groups on the polymer and the primary amine groups of this compound.

Experimental workflows, detailed protocols for synthesis and characterization, and key considerations for optimizing the conjugation process are presented.

Chemical Strategies for Attachment

The most common and efficient method for attaching amine-containing molecules to a polymer backbone functionalized with carboxylic acids is through amide bond formation facilitated by coupling agents.

EDC/NHS Coupling Chemistry